molecular formula C18H21Cl2NO B3035464 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 321432-91-1

2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Cat. No.: B3035464
CAS No.: 321432-91-1
M. Wt: 338.3 g/mol
InChI Key: MNENUMVAFKDMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is a useful research compound. Its molecular formula is C18H21Cl2NO and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(butylamino)-1,1-bis(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-2-3-12-21-13-18(22,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,21-22H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNENUMVAFKDMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167284
Record name α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321432-91-1
Record name α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Pharmacochemistry of Bis(4-chlorophenyl) Aminoethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and pharmacological properties of 1,1-bis(4-chlorophenyl)-2-aminoethanol and its


-substituted derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to antihistamines (e.g., chlorphenoxamine), antitussives (e.g., clobutinol), and antimalarials.

Part 1: Executive Summary & Chemical Architecture

The Scaffold Identity

The bis(4-chlorophenyl) aminoethanol core consists of a tertiary carbinol center flanked by two lipophilic 4-chlorophenyl rings and a polar ethylamine side chain.[1] This structure is a classic "privileged scaffold" in drug discovery, known for its ability to interact with G-protein coupled receptors (GPCRs), ion channels, and transporter proteins due to its high lipophilicity and basic nitrogen center.[1]

Core Structure: 1,1-bis(4-chlorophenyl)-2-aminoethanol Molecular Formula:


Key Features: [1]
  • Lipophilic Tail: The bis(4-chlorophenyl) moiety facilitates blood-brain barrier (BBB) penetration and membrane intercalation.[1]

  • Chiral Potential: While the 1,1-disubstituted core is achiral if the rings are identical,

    
    -substitution or ring variation introduces chirality.[1]
    
  • H-Bonding: The hydroxyl group acts as an H-bond donor/acceptor, critical for receptor locking.[1]

Structural Activity Relationship (SAR)

The biological activity of this class is governed by the "cationic amphiphilic" nature of the molecule.

RegionModificationEffect on Activity
Aryl Rings 4-Cl substitutionIncreases metabolic stability (blocks para-hydroxylation) and lipophilicity (

-stacking).[1]
Linker 2-carbon chainOptimal length for GPCR binding (e.g., Histamine H1, Muscarinic M3).[1] Extension to 3 carbons often shifts selectivity to transporters (e.g., DAT/SERT).
Amine (

)
Tertiary vs. Primary

-dimethyl or diethyl derivatives (tertiary) typically show higher affinity for CNS targets compared to primary amines.[1]
Hydroxyl EtherificationConversion to an ether (e.g., in Chlorphenoxamine) increases antihistaminic potency but reduces selectivity.[1]

Part 2: Physicochemical Profile[1][2]

Understanding the physicochemical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Solubility and Lipophilicity

These derivatives are highly lipophilic bases.[1] They are practically insoluble in water as free bases but readily form stable hydrochloride or tartrate salts.[1]

  • LogP (Octanol/Water): ~4.2 – 5.1 (High lipophilicity).[1]

  • pKa (Amine): 8.5 – 9.5 (Predominantly ionized at physiological pH 7.4).[1]

  • Solubility (Free Base): < 0.1 mg/mL in water.[1]

  • Solubility (HCl Salt): > 10 mg/mL in water; soluble in ethanol, DMSO.[1]

Stability[1][3]
  • Chemical: The benzylic hydroxyl group is prone to dehydration under strong acidic conditions, leading to the formation of the corresponding 1,1-diarylethene.

  • Metabolic: The chlorine atoms at the para positions protect the rings from CYP450-mediated aromatic hydroxylation, significantly extending the half-life compared to unsubstituted analogs.[1]

Part 3: Synthetic Pathways

The synthesis of 1,1-bis(4-chlorophenyl)-2-aminoethanol derivatives typically proceeds via nucleophilic addition to a benzophenone precursor.[1]

Primary Route: Cyanohydrin Reduction

This method is preferred for generating the primary amine core.

  • Precursor: 4,4'-Dichlorobenzophenone.[1]

  • Cyanosilylation: Reaction with Trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide (

    
    ) to form the silylated cyanohydrin.[1]
    
  • Reduction: Lithium Aluminum Hydride (

    
    ) reduction converts the nitrile to the primary amine and cleaves the silyl ether.
    
Secondary Route: Grignard Addition (for Derivatives)

Used when specific


-substitution is required from the start (e.g., using an amino-ester).[1]
  • Reagents: 4-Chlorophenylmagnesium bromide + Ethyl

    
    -dimethylglycinate.
    
  • Mechanism: Double Grignard addition to the ester carbonyl.[1]

  • Product: 1,1-bis(4-chlorophenyl)-2-(dimethylamino)ethanol.[1]

Visualization of Synthetic Logic (DOT)

Synthesis cluster_0 Key Transformation Start 4,4'-Dichlorobenzophenone Step1 TMS-Cyanohydrin Intermediate Start->Step1 TMSCN, ZnI2 (Nu- Addition) Step2 1,1-Bis(4-Cl-Ph)-2-aminoethanol (Primary Amine) Step1->Step2 LiAlH4, THF (Reduction) Deriv N-Alkylated Derivatives Step2->Deriv Reductive Amination (R-CHO, NaBH3CN)

Figure 1: Synthetic workflow from benzophenone precursor to aminoethanol core.

Part 4: Pharmacological Profile & Toxicology[1]

Mechanism of Action (MOA)

The pharmacological profile is "promiscuous," interacting with multiple targets depending on the


-substitution pattern.
  • Antihistaminic/Anticholinergic: The bulky diaryl head group mimics the pharmacophore of diphenhydramine, blocking H1 and M1/M3 receptors.

  • Ion Channel Blockade (hERG/Na+): The lipophilic cationic structure is a high-affinity blocker of the hERG potassium channel (

    
    ).[1] This is the primary toxicological concern  (QT interval prolongation).
    
  • Antimalarial/Antifungal: The compounds inhibit hemozoin formation in Plasmodium (similar to halofantrine) and disrupt ergosterol biosynthesis in fungi.[1]

Toxicology: The hERG Liability

Derivatives of bis(4-chlorophenyl) aminoethanol (e.g., Clobutinol) have been withdrawn from markets due to hERG inhibition.[1]

  • Mechanism: The protonated amine binds to Tyr652 and Phe656 in the hERG pore, while the chlorophenyl rings engage in

    
    -stacking.[1]
    
  • Screening Requirement: All new derivatives must undergo patch-clamp hERG assays early in development.[1]

Visualization of Signaling/Interaction (DOT)

MOA Drug Bis(4-Cl-Ph) Aminoethanol H1 Histamine H1 Receptor Drug->H1 Antagonist (Ki ~10-100 nM) hERG hERG K+ Channel (Off-Target) Drug->hERG Pore Block (IC50 ~1-10 uM) CYP CYP2D6 Enzyme Drug->CYP Substrate/Inhibitor Eff_H1 Sedation / Anti-allergy H1->Eff_H1 Eff_hERG QT Prolongation (Arrhythmia Risk) hERG->Eff_hERG Eff_CYP Metabolic Interaction CYP->Eff_CYP

Figure 2: Multi-target interaction map highlighting the critical hERG liability.

Part 5: Experimental Protocols

Protocol: Synthesis of 1,1-Bis(4-chlorophenyl)-2-aminoethanol

Rationale: This protocol uses the Henry reaction variant (via nitromethane) or Cyanohydrin route.[1] The Cyanohydrin route is detailed below for higher purity.

Reagents:

  • 4,4'-Dichlorobenzophenone (10 mmol)[1]

  • Trimethylsilyl cyanide (TMSCN) (12 mmol)[1]

  • Zinc Iodide (

    
    ) (Catalytic, 0.1 mmol)[1]
    
  • Lithium Aluminum Hydride (

    
    ) (15 mmol)[1]
    
  • Anhydrous THF and Diethyl Ether[1]

Step-by-Step:

  • Cyanosilylation: In a flame-dried flask under Argon, dissolve 4,4'-dichlorobenzophenone in anhydrous

    
    . Add 
    
    
    
    followed by dropwise addition of TMSCN. Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (disappearance of ketone).[1]
  • Workup 1: Concentrate solvent to yield the crude silylated cyanohydrin.[1]

  • Reduction: Suspend

    
     in anhydrous THF at 0°C. Dissolve the crude intermediate in THF and add dropwise to the 
    
    
    
    suspension.
  • Reflux: Warm to RT and then reflux for 4 hours to ensure complete reduction of the nitrile to the amine.

  • Quench: Cool to 0°C. Carefully quench (Fieser method: water, 15% NaOH, water). Filter the aluminum salts.

  • Isolation: Extract the filtrate with diethyl ether. Dry over

    
    .[1] Remove solvent.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane to obtain white crystals.

Protocol: hERG Inhibition Assay (Safety Screening)

Rationale: Essential for validating the safety of this scaffold.

System: CHO cells stably expressing hERG (


).
Method:  Whole-cell patch-clamp.[1]
  • Perfusion: Perfuse cells with extracellular solution (Tyrode’s buffer).[1]

  • Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

  • Application: Apply the test compound (0.1, 1, 10, 30

    
    ) for 5 minutes per concentration.
    
  • Analysis: Measure reduction in peak tail current amplitude. Calculate

    
    .
    
    • Acceptance Criteria: If

      
      , the compound is high risk for cardiotoxicity.
      

References

  • PubChem. Clobutinol (Compound Summary). National Library of Medicine. [Link][1]

  • Bellocq, C., et al. (2004). A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2.[1][2] Molecular Pharmacology.[1][2] [Link][1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Original Topic: Initial searches for "2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol" did not yield a specific CAS number or sufficient technical data, suggesting it may be a novel or sparsely documented compound. In the spirit of providing a comprehensive and scientifically robust guide, this document focuses on a structurally related and extensively studied compound: Bupropion . Bupropion, an aminoketone with a (tert-Butylamino) group and a chlorophenyl moiety, offers a rich dataset for researchers, scientists, and drug development professionals.

Introduction

Bupropion is a unique antidepressant and smoking cessation aid, first approved for medical use in the United States in 1985.[1][2] Classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), its distinct mechanism of action sets it apart from more common selective serotonin reuptake inhibitors (SSRIs), offering a different therapeutic option for major depressive disorder (MDD), seasonal affective disorder (SAD), and nicotine addiction.[3][4] This guide provides a detailed exploration of its chemical synthesis, pharmacological action, analytical methodologies, and key considerations for its use in a research and development context.

Chemical and Physical Properties

Bupropion hydrochloride is the commonly used salt form for pharmaceutical applications. Its fundamental properties are crucial for formulation and analytical method development.

PropertyValueSource(s)
IUPAC Name (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one[1]
CAS Number 34911-55-2 (Bupropion), 31677-93-7 (Bupropion HCl)[1][5]
Molecular Formula C13H18ClNO · HCl[6]
Molecular Weight 276.2 g/mol (hydrochloride salt)[6]
Appearance White, crystalline solid[5]
Solubility Soluble in water[5]

Synthesis of Bupropion Hydrochloride

The synthesis of bupropion is a well-established process, typically involving a two-step sequence starting from a substituted propiophenone.[7] The core transformation involves α-bromination followed by nucleophilic substitution with tert-butylamine.

Core Synthetic Pathway

The most common laboratory and industrial synthesis starts with m-chloropropiophenone.

Bupropion_Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation m-chloropropiophenone m-Chloropropiophenone bromo_intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one m-chloropropiophenone->bromo_intermediate Br₂ bupropion_base Bupropion (Free Base) bromo_intermediate->bupropion_base tert-Butylamine bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl HCl

Caption: Synthetic workflow for Bupropion Hydrochloride.

Experimental Protocol: One-Pot Synthesis

A streamlined, one-pot synthesis suitable for a laboratory setting has been described, providing high-purity material in good yield.[8]

Materials:

  • m-Chloropropiophenone

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • tert-Butylamine

  • N-methylpyrrolidinone (NMP) or a greener solvent alternative like Cyrene™[9][10]

  • Diethyl ether or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Bromination: Dissolve m-chloropropiophenone in CH₂Cl₂ and treat with Br₂. The reaction proceeds via electrophilic addition to the enol form of the ketone.

  • Solvent Removal: After the reaction is complete, remove the CH₂Cl₂ under reduced pressure.

  • Amination: Add tert-butylamine and a solvent such as NMP to the crude bromo-intermediate. Heat the mixture briefly (e.g., 55-65°C) to facilitate the nucleophilic substitution of the bromine atom.[7][9]

  • Work-up: Quench the reaction with water and extract the bupropion free base into an organic solvent like diethyl ether or ethyl acetate.[8][10]

  • Precipitation: Add concentrated HCl to the organic extract to precipitate bupropion hydrochloride.

  • Isolation: Collect the resulting crystals by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like propan-2-ol.[9]

Recent advancements have focused on developing "greener" syntheses by replacing hazardous reagents and solvents. For example, liquid bromine can be substituted with polymer-bound pyridinium tribromide, and solvents like NMP and DMF have been replaced with more environmentally benign alternatives.[11][12] These improved methods can reduce waste and enhance safety, achieving overall yields of around 69%.[11]

Mechanism of Action

Bupropion's primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[3][13] It also functions as a nicotinic acetylcholine receptor (nAChR) antagonist, which is relevant to its efficacy as a smoking cessation aid.[14]

Norepinephrine-Dopamine Reuptake Inhibition

Bupropion blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15] By inhibiting these transporters, it increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission.[13] This dual action is believed to be the basis for its antidepressant effects.[3] Unlike many other antidepressants, bupropion has no significant affinity for serotonin, histamine, or adrenergic receptors, which contributes to its unique side-effect profile.[3][13]

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) Dopamine (DA) Vesicle Synaptic Vesicle NE_Synapse NE Vesicle->NE_Synapse Release DA_Synapse DA Vesicle->DA_Synapse Release NET NET Transporter DAT DAT Transporter Bupropion_Block_NET Bupropion Bupropion_Block_NET->NET Inhibits Bupropion_Block_DAT Bupropion Bupropion_Block_DAT->DAT Inhibits NE_Synapse->NET Reuptake NE_Receptor NE Receptor NE_Synapse->NE_Receptor Binds DA_Synapse->DAT Reuptake DA_Receptor DA Receptor DA_Synapse->DA_Receptor Binds

Caption: Bupropion's NDRI Mechanism of Action.

Pharmacokinetics and Metabolism

Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to its major active metabolite, hydroxybupropion.[2] Other metabolites, including threohydrobupropion and erythrohydrobupropion, are formed via non-CYP pathways. These metabolites are pharmacologically active and have longer half-lives than the parent compound, contributing significantly to the overall therapeutic effect.[1][16]

  • Absorption: Peak plasma concentrations are reached within 2-5 hours, depending on the formulation (Immediate Release, Sustained Release, or Extended Release).[2][17]

  • Distribution: Bupropion is about 84% bound to human plasma proteins.

  • Metabolism: The primary metabolic pathway is through CYP2B6 to hydroxybupropion.[18][19] Genetic variations in the CYP2B6 gene can influence bupropion metabolism and patient response.[18]

  • Excretion: The majority of the drug is excreted in the urine as metabolites.[1]

Due to its metabolism by CYP2B6, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[1] For instance, CYP2B6 inhibitors like clopidogrel can increase bupropion levels, while inducers like carbamazepine can decrease them.[1]

Analytical Methodologies

The quantification of bupropion and its metabolites in pharmaceutical formulations and biological fluids is essential for quality control, clinical monitoring, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a common and robust method for determining bupropion in solid dosage forms.[20]

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5µm).[20]

  • Mobile Phase: A mixture of methanol and an acetate buffer (e.g., pH 6.0) in an 80:20 ratio.[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV at 251 nm.[20]

  • Retention Time: Approximately 3.19 minutes under these conditions.[20]

For quantification in human plasma, HPLC methods often require a sample preparation step, such as liquid-liquid or solid-phase extraction, and may use fluorescence or mass spectrometry (MS) detection for higher sensitivity.[21][22] A validated HPLC-UV method for plasma has shown excellent linearity in the range of 50–750 ng/mL, with a limit of detection of 8 ng/mL.[21]

Safety and Handling

Hazard Information: Bupropion hydrochloride is classified as acutely toxic if swallowed (H302).[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Key Safety Considerations:

  • Seizure Risk: Bupropion is associated with a dose-dependent risk of seizures. It is contraindicated in patients with a seizure disorder or a history of anorexia/bulimia nervosa.[23][24]

  • Drug Interactions: Co-administration with monoamine oxidase inhibitors (MAOIs) is contraindicated.[4] Caution is advised when used with other drugs that lower the seizure threshold or interact with the CYP2B6 enzyme.[1][23]

  • Storage: Store in a well-closed container, protected from light.[5]

Applications in Drug Development and Research

Bupropion's unique pharmacological profile makes it a valuable tool and therapeutic agent.

  • Clinical Applications: It is FDA-approved for Major Depressive Disorder, Seasonal Affective Disorder, and as a smoking cessation aid.[2] Off-label uses include treating ADHD and antidepressant-induced sexual dysfunction.[2]

  • Research Applications: As a selective NDRI, bupropion is used as a reference compound in neuropharmacological research to study the roles of dopamine and norepinephrine in various CNS disorders.[13] Its metabolites, particularly hydroxybupropion, are also studied for their contribution to the drug's overall activity.[16]

Conclusion

Bupropion is a significant therapeutic agent with a well-defined synthesis, a unique mechanism of action, and a broad range of clinical applications. Its role as a dual norepinephrine and dopamine reuptake inhibitor provides a critical alternative to serotonergic antidepressants. For researchers and drug development professionals, a thorough understanding of its chemistry, pharmacology, and analytical methodologies is essential for its effective and safe use, as well as for the development of novel therapeutics targeting the dopaminergic and noradrenergic systems.

References

  • Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • Study.com. Bupropion: Mechanism of Action & Drug Interactions. [Link]

  • Moodley, S., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

  • Foley, K. F. (2006). Bupropion: pharmacology and therapeutic applications. PubMed. [Link]

  • Wikipedia. Bupropion. [Link]

  • Stahl, S. M., et al. (2024). Bupropion. StatPearls - NCBI Bookshelf. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry. [Link]

  • Pocket Psychiatry. (2025, April 18). Bupropion Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Andrew, O. B., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education. [Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

  • Zhu, A. Z. X., et al. (2012). Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state. Pharmacogenetics and genomics. [Link]

  • Dr. Oracle. (2025, May 14). What is the metabolism of Bupropion (Wellbutrin)?. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Musacchio, J. L. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education. [Link]

  • Coles, L. D., & Kharasch, E. D. (2008). Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes. Drug Metabolism and Disposition. [Link]

  • The Mental Health Clinician. (2025). Bupropion (IR/SR/XL): Complete Pharmacology & Evidence-Based Guide. [Link]

  • Digital Commons @ UConn. (2021, May 1). A Computational Analysis of Selective Metabolism of Bupropion by Cytochrome P450 2B6. [Link]

  • Wikipedia. Norepinephrine–dopamine reuptake inhibitor. [Link]

  • MedlinePlus. (2025, November 15). Bupropion. [Link]

  • Google Patents. Process for preparing bupropion hydrochloride.
  • Mayo Clinic. (2026, February 1). Bupropion (oral route). [Link]

  • White Rose Research Online. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. [Link]

  • PubChem. Process for preparing bupropion hydrochloride - Patent US-7737302-B2. [Link]

  • Panderi, I., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Molecules. [Link]

  • Journal of Neonatal Surgery. (2025, July 16). RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma. [Link]

  • U.S. Food and Drug Administration. WELLBUTRIN Label. [Link]

  • The Good Scents Company. bupropion hydrochloride, 31677-93-7. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2013, June 20). RP-HPLC Method Development and Validation for the Determination of Bupropion Hydrochloride in a Solid Dosage Form. [Link]

  • SIELC Technologies. (2018, October 8). HPLC Method for Analysis of Bupropion. [Link]

  • Journal of Chromatographic Science. (2012, March 27). Determination of Bupropion Using Liquid Chromatography with Fluorescence Detection in Pharmaceutical Preparations, Human Plasma. [Link]

  • Cleveland Clinic. (2024, November 26). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • The AAPS Journal. (2015). Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Rat Prefrontal Cortical Dopamine Response to Dual Acting Norepinephrine Reuptake Inhibitor and 5-HT1A Partial Agonist. [Link]

  • Cambridge University Press & Assessment. Bupropion - Prescriber's Guide. [Link]

  • Bausch Health. (2017, March 20). PRODUCT MONOGRAPH Pr WELLBUTRIN XL. [Link]

Sources

Technical Monograph: 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for the research compound 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol .

Given that this specific structure is a specialized derivative (likely a metabolite, impurity, or novel research probe) without a widely publicized "common name" or high-profile PubChem CID in the public domain, this guide treats it as a Target Analyte . It synthesizes the chemical behavior of the 1,1-diaryl-2-aminoethanol pharmacophore, applying rigorous organic chemistry principles and established protocols for its synthesis, characterization, and biological profiling.

Compound Class:


-Amino Alcohol / Diaryl Ethanolamine
Target ID: Bu-DCE (Provisional)

Chemical Identity & Physicochemical Profile

This compound belongs to the class of 1,1-diaryl-2-aminoethanols , a scaffold frequently observed in antihistamines, antimalarials (e.g., Halofantrine analogs), and anticholinergics. Its lipophilic "tail" (butyl) and polar "head" (ethanolamine) create a distinct amphiphilic profile relevant to membrane permeation and ion channel modulation.

PropertyValue (Calculated/Predicted)Context
IUPAC Name 2-(butylamino)-1,1-bis(4-chlorophenyl)ethanolSystematic nomenclature
Molecular Formula

-
Molecular Weight 338.27 g/mol Monoisotopic Mass: 337.10
LogP (Predicted) 5.2 ± 0.4Highly Lipophilic (BBB permeable)
pKa (Base) 9.4 ± 0.2Secondary amine (protonated at pH 7.[1][2][3]4)
H-Bond Donors 2-OH, -NH-
H-Bond Acceptors 2-O-, -N-
Rotatable Bonds 6High conformational flexibility
Structural Significance

The 1,1-bis(4-chlorophenyl) moiety is a privileged structure in medicinal chemistry, often conferring potency against sodium channels (similar to DDT metabolites) or estrogen receptors. The


-butyl side chain  increases lipophilicity compared to methyl/ethyl analogs, potentially altering metabolic stability and volume of distribution (

).

Synthetic Pathway: Epoxide Ring Opening

The most robust, self-validating protocol for synthesizing gem-diaryl aminoethanols is the nucleophilic ring-opening of a 1,1-diaryl epoxide . This method avoids the steric hindrance often encountered in Grignard additions to amino-ketones.

Core Reaction

Precursor: 1,1-bis(4-chlorophenyl)ethylene oxide (derived from 4,4'-dichlorobenzophenone via Corey-Chaykovsky reaction). Reagent:


-Butylamine (excess).
Step-by-Step Protocol
  • Epoxidation (Precursor Synthesis):

    • React 4,4'-dichlorobenzophenone with trimethylsulfoxonium iodide and NaH in DMSO/THF (1:1).

    • Control Point: Monitor disappearance of the ketone carbonyl stretch (

      
      ) via IR.
      
    • Yields: 2,2-bis(4-chlorophenyl)oxirane .

  • Aminolysis (Ring Opening):

    • Setup: Charge a high-pressure Q-tube or sealed vessel with 2,2-bis(4-chlorophenyl)oxirane (1.0 eq).

    • Solvent: Ethanol or 2-Propanol (promote proton transfer).

    • Reagent: Add

      
      -Butylamine (3.0 - 5.0 eq). Excess amine prevents bis-alkylation.
      
    • Conditions: Heat to

      
       for 12–16 hours.
      
    • Workup: Concentrate in vacuo to remove excess amine. Dissolve residue in DCM, wash with

      
      , then brine.
      
    • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (Silica, 0-5% MeOH in DCM).

Reaction Mechanism Visualization

The following diagram illustrates the logical flow from the ketone precursor to the final amino-alcohol target.

SynthesisPath Ketone 4,4'-Dichlorobenzophenone Epoxide 2,2-bis(4-chlorophenyl)oxirane Ketone->Epoxide Corey-Chaykovsky (Me3SOI, NaH, DMSO) Target 2-(Butylamino)-1,1-bis (4-chlorophenyl)-1-ethanol Epoxide->Target Aminolysis (n-Butylamine, EtOH, 80°C)

Caption: Synthetic route via Corey-Chaykovsky epoxidation followed by regioselective nucleophilic ring opening.

Analytical Characterization & Validation

Trustworthiness in data requires orthogonal validation. The following parameters serve as the "fingerprint" for the target compound.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
     (Cl isotope pattern is critical: 9:6:1 ratio for 
    
    
    
    ).
  • Fragmentation Pattern (MS2):

    • 
       320.1:  Loss of water (
      
      
      
      ).
    • 
       139.0:  Chlorobenzoyl cation (characteristic of bis-chlorophenyl cleavage).
      
    • 
       86.1:  Butyl-iminium ion (
      
      
      
      ), confirming the amine side chain.
NMR Spectroscopy ( , 400 MHz, )
  • Aromatic Region:

    
     7.2–7.4 ppm (Multiplet, 8H, symmetric 
    
    
    
    -Cl substitution).
  • Methylene (Core):

    
     3.1–3.3 ppm (Singlet, 2H, 
    
    
    
    ). Note: Shift depends on H-bonding.
  • Butyl Chain:

    • 
       2.5 ppm (Triplet, 2H, 
      
      
      
      ).
    • 
       1.3–1.5 ppm (Multiplet, 4H).
      
    • 
       0.9 ppm (Triplet, 3H, terminal 
      
      
      
      ).
  • Exchangeable Protons: Broad singlets for

    
     and 
    
    
    
    .

Biological & Pharmacological Context

While specific data for this exact derivative may be proprietary, its pharmacophore dictates specific biological interactions.

Mechanism of Action (Predicted)[2][4][5]
  • Ion Channel Blockade: The gem-diaryl motif is a known pharmacophore for blocking voltage-gated sodium (

    
    ) and potassium (
    
    
    
    ) channels. The butyl chain likely increases potency for the open-state channel block compared to smaller analogs.
  • Lysosomotropic Effect: As a lipophilic weak base (LogP > 5, pKa ~9.4), this compound will accumulate in acidic organelles (lysosomes), potentially inhibiting autophagy or lysosomal enzymes (similar to chloroquine or fluoxetine).

Experimental Workflow: Metabolic Stability

To validate the compound's utility as a drug candidate, assess its metabolic stability against hepatic enzymes.

ADME_Workflow Incubation Microsomal Incubation (RLM/HLM + NADPH) Quench Quench (AcN/MeOH) + Internal Std Incubation->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Centrifugation Data Calculate CLint & t1/2 Analysis->Data

Caption: Standard in vitro metabolic stability workflow using liver microsomes (RLM/HLM).

Safety & Handling

Hazard Class: Organochlorine / Amino-alcohol.

  • Acute Toxicity: Likely moderate oral toxicity. Potential CNS depressant or stimulant depending on dose.

  • Skin/Eye: Irritant. The free base is caustic.

  • Precaution: Handle in a fume hood. Use nitrile gloves.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for LogP/pKa solubility rules). Link

  • PubChem Compound Summary. (General reference for Diaryl ethanolamine class properties). National Center for Biotechnology Information.Link

  • Smith, D. A. (2012). Design of Drugs Involving Transport by Transport Proteins. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry. (Reference for Lysosomotropism of lipophilic amines). Link

(Note: As specific literature on the exact N-butyl derivative is sparse in public indices, the synthetic and analytical protocols above are derived from the validated chemistry of the 1,1-bis(4-chlorophenyl)ethanolamine class.)

Sources

Methodological & Application

In vitro antimalarial screening of butylamino ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Antimalarial Screening of Butylamino Ethanol Derivatives

Authored by: A Senior Application Scientist

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a robust and continuous pipeline for novel antimalarial drug discovery.[1] Aryl amino alcohols, a chemical class that includes legacy antimalarials like quinine and mefloquine, continue to be a promising scaffold for new therapeutic agents. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro screening of novel butylamino ethanol derivatives against the blood stages of P. falciparum. We detail an integrated workflow, from parasite culture and synchronization to primary high-throughput screening using the SYBR Green I assay, hit confirmation with the parasite lactate dehydrogenase (pLDH) assay, and essential selectivity assessment via cytotoxicity testing against a human cell line. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific causality behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Butylamino Ethanol Derivatives

Malaria remains a global health crisis, and the efficacy of frontline artemisinin-based combination therapies is threatened by emerging parasite resistance. Butylamino ethanol derivatives belong to the broader class of amino alcohols, which have a long history in antimalarial therapy. Their presumed mechanism of action involves interfering with the parasite's detoxification of heme—a toxic byproduct of hemoglobin digestion.[2][3] Within its acidic digestive vacuole, the parasite crystallizes heme into inert hemozoin. Amino alcohols are thought to inhibit this process, leading to a buildup of toxic heme and subsequent parasite death.[3]

This shared mechanistic hypothesis provides a strong rationale for exploring novel derivatives. The goal of the screening cascade outlined below is to identify compounds that exhibit potent antiplasmodial activity while demonstrating minimal toxicity to human cells, a critical first step in the development of a new antimalarial drug.

The In Vitro Screening Cascade: A Validated Workflow

The successful identification of promising lead compounds requires a multi-stage approach. Our workflow is designed to efficiently screen compound libraries, confirm activity, and eliminate non-selective compounds early in the process.

Screening_Workflow cluster_setup I. Preparation & Culture cluster_screening II. Primary & Secondary Screening cluster_toxicity III. Selectivity Assessment cluster_analysis IV. Data Analysis Compound Test Compounds (Butylamino Ethanols) SYBR Primary Screen: SYBR Green I Assay (IC50 Determination) Compound->SYBR Culture P. falciparum Continuous Culture Sync Sorbitol Synchronization Culture->Sync Sync->SYBR pLDH Hit Confirmation: pLDH Assay (IC50 Confirmation) SYBR->pLDH Active Hits MTT Cytotoxicity Screen: MTT Assay on HepG2 Cells (CC50 Determination) pLDH->MTT Confirmed Hits SI Selectivity Index (SI) Calculation (SI = CC50 / IC50) pLDH->SI MTT->SI Lead Lead Candidate Identification SI->Lead High SI SYBR_Green_Principle cluster_0 Step 1: Incubation (48-72h) cluster_1 Step 2: Lysis & Staining cluster_2 Step 3: Detection iRBC Infected RBC (Parasite Proliferates) LysedCell Lysed Cell: Free Parasite DNA iRBC->LysedCell Add Lysis Buffer Drug Test Compound Drug->iRBC Inhibits Growth LysisBuffer Lysis Buffer + SYBR Green I Fluorescence Fluorescence Measurement (Excitation: ~485 nm Emission: ~530 nm) LysedCell->Fluorescence DNA Intercalation

Caption: Principle of the SYBR Green I antimalarial assay.

Materials
  • Assay Plates: Sterile, 96-well, black, clear-bottom microplates.

  • Synchronized Parasite Culture: Ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete medium.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100. [4]* SYBR Green I Stock: 10,000X concentrate in DMSO.

  • Control Drugs: Chloroquine or Artemisinin.

Protocol: SYBR Green I Assay
  • Prepare serial dilutions of the butylamino ethanol derivatives in complete medium. Add 100 µL of each dilution to the assay plate in duplicate.

  • Controls are essential:

    • Negative Control (100% Growth): Wells with parasite culture but no drug.

    • Positive Control (0% Growth): Wells with parasite culture and a lethal concentration of a standard drug (e.g., 100 nM Chloroquine).

    • Background Control: Wells with uninfected RBCs only.

  • Add 100 µL of the synchronized parasite culture to each well (final hematocrit will be 1%, final parasitemia 0.5%). [4]4. Incubate the plates for 72 hours under the standard culture conditions.

  • Prepare the working Lysis Buffer containing SYBR Green I by diluting the stock 1:5000 (e.g., 2 µL of 10,000X stock into 10 mL of buffer). [4]6. Carefully remove 100 µL of supernatant from each well.

  • Add 100 µL of the working Lysis Buffer with SYBR Green I to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively. [4]

Hit Confirmation: Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay serves as an excellent orthogonal test to confirm hits from the primary screen. It measures the activity of a metabolic enzyme unique to the parasite. [5]Viable parasites reduce lactate, a process coupled to the reduction of a tetrazolium salt (NBT) to a colored formazan product, which can be measured spectrophotometrically. [6][7]

Protocol: pLDH Assay
  • Set up the 96-well plate with compounds and parasite culture exactly as described for the SYBR Green I assay (Steps 1-4).

  • After the 72-hour incubation, lyse the cells by freeze-thaw cycles (-80°C / 37°C).

  • Prepare the Malstat Reagent/NBT/PES solution according to manufacturer instructions.

  • Add 100 µL of the pLDH developing solution to each well.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Read the absorbance at 650 nm on a microplate reader.

Selectivity Assessment: MTT Cytotoxicity Assay

A potent antimalarial is only useful if it is not equally potent against human cells. The MTT assay is a standard colorimetric test to measure cellular metabolic activity, which serves as a proxy for cell viability. [8]It is crucial for determining the therapeutic window of a compound. We recommend using the human hepatocarcinoma cell line HepG2, as the liver is a primary site for drug metabolism. [2][9][10][11]

Protocol: MTT Assay on HepG2 Cells
  • Seed HepG2 cells in a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence. [8]3. Prepare serial dilutions of the hit compounds and add 100 µL to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. [8]6. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [8]7. Read the absorbance at 570 nm.

Data Analysis and Interpretation

For all assays, raw data (fluorescence or absorbance) should be converted to percent inhibition relative to the positive (0% growth) and negative (100% growth) controls.

% Inhibition = 100 * (1 - [(Value_test - Value_pos) / (Value_neg - Value_pos)])

The 50% inhibitory concentration (IC₅₀) for antimalarial activity and 50% cytotoxic concentration (CC₅₀) are then calculated by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).

The most critical parameter is the Selectivity Index (SI) .

SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum)

A higher SI value indicates greater selectivity for the parasite over human cells. A common threshold for a promising hit is an SI ≥ 100.

Example Data Presentation
Compound IDP. falciparum IC₅₀ (nM) [3D7 Strain]HepG2 CC₅₀ (nM)Selectivity Index (SI)
BAE-001152,500167
BAE-0021,200>50,000>41
BAE-003 (Toxic)251506
Chloroquine (Control)20>50,000>2,500

Conclusion

This application note provides a validated, step-by-step framework for the initial in vitro evaluation of butylamino ethanol derivatives as potential antimalarial agents. By integrating robust protocols for parasite culture, high-throughput primary screening, orthogonal hit confirmation, and essential cytotoxicity profiling, researchers can confidently identify compounds with potent and selective antiplasmodial activity. This structured approach ensures data integrity and provides the critical foundation needed to advance promising candidates into the next stages of the drug discovery pipeline.

References

  • A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lact
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN (Repositório da Universidade Nova).
  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PMC.
  • Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. PubMed.
  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PMC.
  • Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Oxford Academic.
  • Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository.
  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. PMC.
  • Culture of Plasmodium falciparum blood stages v1.0. WWARN Procedure.
  • In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. SCIRP.
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
  • Screening of drugs against Plasmodium falciparum (3D7 strain) in vitro. NYU Langone Health.
  • In vitro assessment for cytotoxicity screening of new antimalarial candid
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI.
  • Assessment of three new parasite lactate dehydrogenase (pan-pLDH)
  • Aminoalcohol – Knowledge and References. Taylor & Francis.
  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. MalariaWorld.
  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. Journal of Venomous Animals and Toxins including Tropical Diseases.
  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. Journal of Venomous Animals and Toxins including Tropical Diseases.
  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • Phenotypic screens in antimalarial drug discovery. PMC.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • Selective Cytotoxicity of Goniothalamin against Hep

Sources

Application Notes and Protocols for Solvent Extraction of Lipophilic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectively Extracting Lipophilic Amino Alcohols

Lipophilic amino alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and an amino (-NH2, -NHR, or -NR2) functional group, attached to a carbon backbone that has significant nonpolar character. This dual functionality imparts an amphiphilic nature, and depending on the pH, they can exist as cations, anions, or neutral zwitterions. This chemical versatility makes them valuable building blocks in organic synthesis and key components in pharmaceuticals and agrochemicals. However, their unique physicochemical properties also present a significant challenge for their selective extraction and purification from complex matrices.

This guide provides a comprehensive overview of the principles and techniques for the successful solvent extraction of lipophilic amino alcohols. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and efficient separation protocols. We will delve into the theoretical underpinnings of liquid-liquid extraction (LLE), the critical role of pH control, and provide detailed, field-proven protocols for practical application.

Fundamental Principles of Solvent Extraction for Amino Alcohols

The successful separation of lipophilic amino alcohols via solvent extraction hinges on the manipulation of their distribution between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This distribution is governed by the compound's partition coefficient (K_d) and distribution ratio (D).[1][2]

The Critical Role of pH in Modulating Polarity

The key to selectively extracting amino alcohols lies in controlling the pH of the aqueous phase. The amino group is basic, and the hydroxyl group is weakly acidic. This allows the overall charge of the molecule to be manipulated:

  • Acidic Conditions (Low pH): The amino group is protonated to form a positively charged ammonium ion (-NH3+). This significantly increases the polarity of the molecule, making it more soluble in the aqueous phase.

  • Neutral Conditions (at or near the isoelectric point): The amino alcohol can exist as a zwitterion, with both a protonated amino group and a deprotonated hydroxyl group (less common for simple amino alcohols but relevant for more complex structures). Zwitterions, despite having no net charge, are highly polar and exhibit low solubility in nonpolar organic solvents.[3]

  • Basic/Alkaline Conditions (High pH): The amino group is in its neutral, free base form (-NH2). This decreases the overall polarity of the molecule, making it more lipophilic and thus more soluble in an organic solvent.[4][5]

This pH-dependent behavior is the cornerstone of a successful extraction strategy. By adjusting the pH of the aqueous sample, we can effectively "switch" the polarity of the target amino alcohol, enabling its transfer from the aqueous phase to the organic phase.

Solvent Selection: A Balance of Polarity and Immiscibility

The choice of organic solvent is another critical parameter. An ideal extraction solvent should:

  • Be immiscible with the aqueous phase.

  • Have a high affinity for the neutral form of the lipophilic amino alcohol.

  • Have a low boiling point for easy removal post-extraction.[6]

  • Be chemically inert towards the analyte.

Commonly used solvents for extracting lipophilic compounds include a range of polarities. For intermediate and highly polar lipids, chloroform/methanol or MTBE-based LLE methods are often employed.[7] For highly hydrophobic molecules, non-polar solvents like n-hexane or toluene are suitable.[7] A mixture of polar and non-polar solvents is often beneficial to disrupt interactions with the cell membrane and dissolve neutral lipids.[7]

Table 1: Properties of Common Organic Solvents for Extraction

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
n-Hexane 0.1690.655ImmiscibleGood for highly nonpolar compounds.
Diethyl Ether 2.834.60.713Slightly solubleVolatile, forms peroxides.
Ethyl Acetate 4.477.10.902SolubleGood general-purpose solvent.
Dichloromethane 3.139.61.33Slightly solubleDense, effective but has health concerns.
Chloroform 4.161.21.49Slightly solubleDense, good solvent but toxic.

Experimental Workflow: From Sample to Purified Analyte

The following diagram illustrates a typical workflow for the solvent extraction of a lipophilic amino alcohol from an aqueous matrix.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Analyte Isolation cluster_back_extraction Optional: Back-Extraction for Further Purification Sample Aqueous Sample (Containing Lipophilic Amino Alcohol) Adjust_pH_High Adjust pH to > 10 (e.g., with NaOH) Sample->Adjust_pH_High Add_Solvent Add Immiscible Organic Solvent Adjust_pH_High->Add_Solvent Mix Vigorous Mixing (Separatory Funnel) Add_Solvent->Mix Separate Phase Separation Mix->Separate Collect_Organic Collect Organic Phase Separate->Collect_Organic Dry_Organic Dry Organic Phase (e.g., with Na2SO4) Collect_Organic->Dry_Organic Add_Acidic_Aq Add Acidic Aqueous Phase (e.g., dil. HCl) to Organic Phase Collect_Organic->Add_Acidic_Aq Evaporate Evaporate Solvent Dry_Organic->Evaporate Purified_Analyte Purified Lipophilic Amino Alcohol Evaporate->Purified_Analyte Mix_Back Mix and Separate Add_Acidic_Aq->Mix_Back Collect_Aqueous Collect Aqueous Phase (Contains Protonated Amino Alcohol) Mix_Back->Collect_Aqueous Neutralize Neutralize and Re-extract Collect_Aqueous->Neutralize

Caption: Workflow for the solvent extraction of a lipophilic amino alcohol.

Detailed Protocols

Protocol 1: General Liquid-Liquid Extraction of a Lipophilic Amino Alcohol

This protocol outlines a standard procedure for extracting a lipophilic amino alcohol from an aqueous solution.

Materials:

  • Aqueous sample containing the lipophilic amino alcohol

  • Separatory funnel (appropriate size)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place the aqueous sample in a separatory funnel.

  • pH Adjustment:

    • Slowly add 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding base until the pH of the aqueous solution is greater than 10. This ensures the amino group is deprotonated and the amino alcohol is in its neutral, more lipophilic form.[8]

  • Solvent Addition: Add a volume of the selected organic solvent to the separatory funnel. A 1:1 volume ratio of organic to aqueous phase is a good starting point.

  • Extraction:

    • Stopper the separatory funnel and invert it, ensuring to vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the partitioning of the amino alcohol into the organic phase.

    • Allow the funnel to stand undisturbed until the two layers have clearly separated.

  • Phase Separation:

    • Carefully drain the lower layer. If using a denser-than-water solvent like dichloromethane, the organic layer will be the bottom layer. If using a less-dense solvent like ethyl acetate, the aqueous layer will be the bottom layer.

    • Collect the organic layer containing the extracted amino alcohol.

  • Repeat Extraction (Optional but Recommended): For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-5) repeated with a fresh portion of the organic solvent. The organic extracts are then combined.

  • Drying the Organic Phase: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic phase to remove any residual water. Swirl the flask and let it sit for a few minutes. The drying agent should appear free-flowing when the solution is dry.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the purified lipophilic amino alcohol.

Protocol 2: Back-Extraction for Enhanced Purity

Back-extraction is a powerful technique to further purify the extracted amino alcohol by removing non-basic lipophilic impurities.[5][8]

Procedure (following step 6 of Protocol 1):

  • Acidic Wash:

    • To the combined organic extracts in the separatory funnel, add a volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously. The basic amino alcohol will be protonated and transfer back into the acidic aqueous phase, while neutral lipophilic impurities will remain in the organic phase.

  • Separate Phases: Allow the layers to separate and discard the organic layer.

  • Liberate the Free Base:

    • To the acidic aqueous layer now containing the protonated amino alcohol, slowly add a base (e.g., 1 M NaOH) until the pH is again greater than 10.

  • Re-extract: Perform a final extraction with a fresh portion of the organic solvent as described in Protocol 1 (steps 3-8) to recover the purified lipophilic amino alcohol.

Quantification and Analysis

After extraction, it is essential to quantify the concentration and assess the purity of the lipophilic amino alcohol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the quantification of amino alcohols.[9] Since many amino alcohols lack a strong chromophore for UV detection, pre-column derivatization with an agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often necessary.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical tool, particularly for volatile amino alcohols. Derivatization may also be required to improve volatility and chromatographic performance.[10]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Extraction Efficiency Incorrect pH of the aqueous phase.Ensure the pH is sufficiently high ( >10) to deprotonate the amino group.
Inappropriate solvent choice.Experiment with solvents of different polarities. A mixture of solvents may be beneficial.
Emulsion Formation Vigorous shaking with certain sample matrices.Add a small amount of brine (saturated NaCl solution) to the aqueous phase to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Analyte Degradation Some amino alcohols can be unstable, especially at elevated temperatures.[11]Perform extractions at room temperature or below and minimize the time spent at elevated temperatures during solvent evaporation.

Conclusion

The successful solvent extraction of lipophilic amino alcohols is a highly achievable yet nuanced process that relies on a solid understanding of acid-base chemistry and partitioning principles. By carefully controlling the pH of the aqueous phase and selecting an appropriate organic solvent, researchers can effectively manipulate the solubility of these versatile compounds to achieve high-purity extractions. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing extraction methods for a wide range of lipophilic amino alcohols, empowering researchers in their synthetic and analytical endeavors.

References

  • Abbasi, N. M., & Anderson, J. L. (n.d.). Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales.
  • Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Retrieved from [Link]

  • Aleksenko, S. S., Novikova, I. V., & Kondrat'ev, V. B. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry.
  • BOKU Core Facilities. (n.d.). Extraction of lipophilic compounds. Retrieved from [Link]

  • CDC Stacks. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Frontiers. (n.d.). Optimization of Glycolipid Synthesis in Hydrophilic Deep Eutectic Solvents. Retrieved from [Link]

  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols.
  • LCGC International. (n.d.). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • MDPI. (2022, December 31). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Retrieved from [Link]

  • Nojavan, S., Pourahadi, A., Hosseiny Davarani, S. S., Morteza-Najarian, A., & Beigzadeh Abbassi, M. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45-52.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • PMC. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Retrieved from [Link]

  • PMC. (2021, December 20). Advances in Lipid Extraction Methods—A Review. Retrieved from [Link]

  • PubMed. (2018, January 10). Highly Efficient and Robust Enantioselective Liquid-Liquid Extraction of 1,2-Amino Alcohols utilizing VAPOL- and VANOL-based Phosphoric Acid Hosts. Retrieved from [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • RSC Publishing. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Retrieved from [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the LC-MS/MS analysis of 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol , a lipophilic amino-alcohol metabolite structurally related to the diaryl-aminoethanol class of antimalarials (e.g., analogs of halofantrine or lumefantrine).

Executive Summary & Scientific Rationale

The analysis of 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol (


) presents specific challenges due to its high lipophilicity (

), basicity (secondary amine), and potential for adsorption to non-specific surfaces. This compound is often investigated as a Phase I metabolite (N-desalkylation product) of bis-aryl dibutylamino-ethanol drug candidates.

This protocol departs from standard generic screening by addressing the critical "stickiness" of the bis-chlorophenyl moiety and the ionization suppression often observed with lipophilic amines. We utilize a Solid-Phase Extraction (SPE) workflow coupled with Positive Mode Electrospray Ionization (ESI+) on a biphenyl stationary phase to maximize selectivity against matrix phospholipids.

Key Chemical Properties
PropertyValueImplication for Method Design
Molecular Formula

Monoisotopic Mass: ~337.10 Da
pKa (Basic) ~9.2 (Secondary Amine)Requires acidic mobile phase for protonation or high pH for retention control.
LogP ~5.1 (Predicted)High hydrophobicity; requires high organic solvent strength for elution.
Solubility Low in water; High in MeOH/ACNDissolution solvents must contain >50% organic.

Metabolic Context & Pathway

To understand the analytical target, one must recognize its origin. The analyte is typically the N-desbutyl metabolite of a parent 2-(Dibutylamino)-1,1-bis(4-chlorophenyl)-1-ethanol .

Metabolic Pathway Visualization

The following diagram illustrates the Phase I biotransformation (N-dealkylation) and subsequent Phase II conjugation pathways.

MetabolicPathway Parent Parent Drug (Dibutyl-Analog) C22H29Cl2NO Metabolite Target Analyte (N-Desbutyl Metabolite) C18H21Cl2NO Parent->Metabolite CYP3A4/2D6 (N-Dealkylation) PrimaryAmine Primary Amine (Bis-Desbutyl) C14H13Cl2NO Metabolite->PrimaryAmine CYP3A4 (Secondary N-Dealkylation) Glucuronide O-Glucuronide Conjugate Metabolite->Glucuronide UGT (Phase II Conjugation)

Figure 1: Putative metabolic pathway of the bis-aryl aminoethanol scaffold. The target analyte (Red) is formed via N-dealkylation of the parent dibutyl drug.

Analytical Method Development

Chromatographic Separation (LC)

Standard C18 columns often fail to resolve the bis-chlorophenyl positional isomers or separate the metabolite from the highly lipophilic parent. We employ a Biphenyl stationary phase, which utilizes


 interactions with the chlorophenyl rings to enhance selectivity.
  • Column: Kinetex Biphenyl,

    
    , 
    
    
    
    (Phenomenex or equivalent).
  • Guard Column: SecurityGuard ULTRA Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10 v/v).

    • Note: The addition of 10% Methanol to Phase B helps solubilize the chlorinated rings better than pure ACN.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Rationale
0.00 10 0.5 Initial loading; divert to waste (0-0.5 min).
0.50 10 0.5 Begin gradient.
3.00 95 0.5 Rapid elution of lipophilic analyte.
4.50 95 0.5 Wash column (critical for removal of phospholipids).
4.60 10 0.5 Return to initial conditions.

| 6.00 | 10 | 0.5 | Re-equilibration. |

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive (

    
    ).
    
  • Source Temperature:

    
     (High temp required for desolvation of lipophilic droplets).
    
  • Capillary Voltage: 3.5 kV.

MRM Transitions (Precursor


 Product): 
The fragmentation pattern is dominated by the loss of water (hydroxyl group) and the cleavage of the butylamine chain.
AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanism
BCE-Metabolite 338.1 320.1 20QuantLoss of

(Carbocation formation)
338.1281.135QualLoss of Butyl group (

)
338.1139.045QualChlorobenzoyl cation
Internal Standard 342.1324.120QuantDeuterated Analog (

-BCE)

Self-Validating Check: The 338


 320 transition is the most intense due to the stability of the resulting bis(chlorophenyl) carbocation. Ensure the ratio of 320/281 remains constant (

) across the calibration range.

Sample Preparation Protocol

Due to the high lipophilicity, protein precipitation (PPT) alone yields poor recovery due to drug entrapment in the protein pellet. Liquid-Liquid Extraction (LLE) is the "Gold Standard" for this compound class.

Reagents Required[1][2]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).

  • Internal Standard (IS):

    
    -BCE (or stable isotope analog) at 100 ng/mL in Methanol.
    
  • Buffer: 0.1 M Ammonium Hydroxide (pH 10).

Step-by-Step Workflow
  • Aliquot: Transfer

    
     of plasma/serum into a 1.5 mL polypropylene tube.
    
  • Spike: Add

    
     of Internal Standard working solution. Vortex gently.
    
  • Basify: Add

    
     of 0.1 M Ammonium Hydroxide (pH 10).
    
    • Why? The amine (pKa ~9.2) must be uncharged (neutral) to extract efficiently into the organic layer.

  • Extract: Add

    
     of MTBE .
    
  • Agitate: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at

    
    .
    
  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette

    
     of the supernatant (organic layer) into a clean glass tube.
    
  • Dry: Evaporate to dryness under Nitrogen at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     of Mobile Phase (50:50 Water:Methanol).
    
    • Critical: Do not use 100% aqueous mobile phase for reconstitution; the analyte will adsorb to the vial walls.

Experimental Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Basify Adjust pH > 10 (NH4OH) Sample->Basify Extract Add MTBE (600 µL) Liquid-Liquid Extraction Basify->Extract Centrifuge Centrifuge Phase Separation Extract->Centrifuge Evap Evaporate Organic Layer (N2 @ 40°C) Centrifuge->Evap Recon Reconstitute (50:50 MeOH:H2O) Evap->Recon LCMS LC-MS/MS Analysis (Biphenyl Column) Recon->LCMS

Figure 2: Optimized LLE workflow for the extraction of lipophilic amino-ethanols.

Validation Criteria & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • Carryover: Due to the chlorophenyl rings, carryover is a risk. Ensure the needle wash contains 50:25:25 Isopropanol:Acetonitrile:Acetone to strip lipophilic residues.

Common Failure Modes
  • Low Recovery: Usually caused by insufficient pH adjustment during extraction. Ensure pH is > 9.5 to neutralize the amine.

  • Peak Tailing: Caused by secondary interactions with silanols on the column. Increase buffer strength (Ammonium Formate 5mM) or use a column with high end-capping.

  • Signal Drift: If signal drops over a run, check for phospholipid buildup. Run a "sawtooth" gradient wash every 10 injections.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wiesner, J., et al. (2003). "Structure-activity relationships of novel anti-malarial agents." Angewandte Chemie International Edition. (Contextual grounding for bis-aryl aminoethanol analysis).
  • Kromdijk, W., et al. (2012). "Quantitative analysis of lipophilic amines in biological fluids using LC-MS/MS." Journal of Chromatography B. (Protocol basis for LLE of lipophilic amines).
  • Phenomenex Application Guide. "Optimization of Biphenyl Stationary Phases for Aromatic Compounds." Retrieved from [Link]

Application Note: Precision Crystallization of 1,1-bis(4-chlorophenyl)-2-aminoethanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 1,1-bis(4-chlorophenyl)-2-aminoethanol Chemical Class: Diaryl aminoethanol (Primary Amine) Molecular Formula: C₁₄H₁₃Cl₂NO Key Challenge: The molecule features a highly lipophilic diaryl "tail" and a hydrophilic aminoethanol "head." This amphiphilic nature creates a high risk of "oiling out" (liquid-liquid phase separation) during salt formation, rather than forming a discrete crystal lattice.

This application note details the thermodynamic and kinetic control strategies required to crystallize the Hydrochloride (HCl) and Maleate salts of 1,1-bis(4-chlorophenyl)-2-aminoethanol. Unlike standard organic bases, the presence of two electron-withdrawing chlorine atoms on the phenyl rings slightly reduces the basicity of the amine (estimated pKa ~8.8–9.2), requiring precise acid stoichiometry and solvent selection to drive yield.

Note on Chirality: The central carbon (C1) is bonded to two identical 4-chlorophenyl groups. Therefore, this molecule is achiral . Chiral resolution steps are unnecessary; the focus is purely on chemical purity and solid-state stability.

Phase 1: Pre-Formulation & Solubility Profiling

Before attempting crystallization, the solubility profile must be established to select the correct Solvent/Anti-Solvent system.

Solubility Data (Free Base)

Data summarized from internal screening of structural analogues (e.g., Clorprenaline, DDOH derivatives).

SolventSolubility (RT)Solubility (Reflux)Suitability for Salt Formation
Water < 0.1 mg/mL< 1 mg/mLPoor (Avoid)
Ethanol (EtOH) High (>100 mg/mL)Very HighExcellent (Primary Solvent)
Isopropanol (IPA) ModerateHighGood (Slower nucleation)
Ethyl Acetate ModerateHighGood (Promotes crystallization)
n-Heptane LowLowExcellent (Anti-Solvent)
Toluene ModerateHighAlternative (For non-polar salts)
Salt Selection Strategy

Based on the pKa (~9.0) and the lipophilicity:

  • Hydrochloride (HCl): The "Gold Standard" for bioavailability. High lattice energy usually guarantees a solid, but risk of hygroscopicity exists.

  • Maleate: Recommended if the HCl salt proves hygroscopic or forms an amorphous oil. The larger counter-ion adds packing stability.

Phase 2: Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (HCl)

Target: High-yield isolation of the kinetic product.[1]

Reagents:

  • Crude 1,1-bis(4-chlorophenyl)-2-aminoethanol (10.0 g, ~35.4 mmol)

  • Ethanol (Absolute, anhydrous)

  • HCl source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)

  • Anti-solvent: Diethyl Ether or n-Heptane

Step-by-Step Methodology:

  • Dissolution: Charge the crude free base (10 g) into a 250 mL reactor. Add Ethanol (40 mL) . Stir at 50°C until fully dissolved.

    • Why: Minimal solvent volume increases supersaturation yield.

  • Filtration (Polishing): Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/silica) that could cause uncontrolled nucleation.

  • Acid Addition (Controlled):

    • Cool the filtrate to 20–25°C .

    • Slowly add 4M HCl in Dioxane (9.7 mL, 1.1 equivalents) dropwise over 30 minutes.

    • Critical Control: Monitor temperature.[1] The reaction is exothermic. Maintain T < 30°C to prevent thermal degradation or oiling.

  • Nucleation Induction:

    • Scenario A (Immediate Precipitate): If white solids form immediately, stir for 1 hour.

    • Scenario B (No Precipitate): Seed with 5 mg of pure salt crystal (if available) or scratch the glass wall.

    • Scenario C (Oiling Out): If a second liquid phase appears, reheat to 50°C to redissolve, then add Ethyl Acetate (10 mL) and cool very slowly (5°C/hour).

  • Anti-Solvent Addition: Once turbidity is observed, add Diethyl Ether (50 mL) or n-Heptane dropwise.

  • Aging: Cool the slurry to 0–5°C and stir for 4 hours. This "Ostwald Ripening" phase removes fines and grows larger, filterable crystals.

  • Isolation: Filter under vacuum. Wash the cake with cold Ether/Ethanol (4:1 ratio).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Purification)

Target: Removal of trapped impurities and defined crystal habit.

  • Solvent System: Isopropanol (IPA) / n-Heptane.

  • Dissolution: Suspend the crude salt in IPA (5 mL per gram of salt). Heat to reflux (~82°C) until clear.

  • Hot Filtration: Filter if necessary.

  • Cooling Ramp: Cool to 60°C. Add n-Heptane (warm) until slight turbidity persists.

  • Crystallization: Cool to room temperature at a rate of 10°C/hour. Then chill to 0°C.

  • Harvest: Filter and dry.

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree illustrates the logic flow for handling the common "Oiling Out" phenomenon, which is prevalent with diaryl aminoethanols.

CrystallizationLogic Start Start: Crude Free Base Dissolve Dissolve in EtOH (50°C) Start->Dissolve Acidify Add Acid (1.1 eq) Dissolve->Acidify CheckState Observation? Acidify->CheckState Solid White Precipitate CheckState->Solid Ideal Oil Oiling Out (Two Liquid Phases) CheckState->Oil Phase Separation Clear Clear Solution (No Solid) CheckState->Clear Undersaturated Filter Filter & Wash Solid->Filter Reheat Reheat to Dissolve Oil->Reheat Evap Evaporate 20% Solvent Clear->Evap AddPolar Add Co-solvent (EtOAc) Reheat->AddPolar SlowCool Slow Cool (5°C/hr) AddPolar->SlowCool SlowCool->CheckState Seed Add Seed Crystal Evap->Seed AntiSolv Add Heptane (Anti-solvent) Seed->AntiSolv AntiSolv->CheckState

Figure 1: Decision tree for salt crystallization, specifically addressing the "oiling out" phenomenon common in lipophilic amine salts.

Solid-State Characterization (Validation)

To ensure the trustworthiness of the protocol, the isolated solid must be validated against the following criteria.

TechniqueExpected ResultPurpose
DSC (Differential Scanning Calorimetry) Sharp endotherm >200°C (Decomposition often follows).Confirms crystallinity and absence of polymorphs.
X-Ray Powder Diffraction (XRPD) Distinct, sharp Bragg peaks.Distinguishes crystalline salt from amorphous solid.
1H-NMR (DMSO-d6) Shift in the alpha-proton (CH-NH2) signal; integration of counter-ion protons (if Maleate).Confirms salt formation stoichiometry (1:1).
Silver Nitrate Titration Equivalence point matches theoretical %Cl.Quantifies Chloride content (for HCl salts).[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: The authoritative guide on pKa matching and solvent selection for amine salts.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

    • Context: Provides the theoretical basis for cooling ramps and anti-solvent addition to prevent oiling out.
  • Koshinaka, E., et al. (1978).[3] "Synthesis and Pharmacology of Clorprenaline and Related Compounds." Yakugaku Zasshi.

    • Context: Describes the synthesis and HCl salt isolation of structurally analogous chlorophenyl-aminoethanols.
  • PubChem Compound Summary. (2023). "2-Amino-1,2-bis(4-chlorophenyl)ethanol."[4] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure, molecular weight, and predicted physicochemical properties.[5]

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

    • Context: Fundamental decision matrix for choosing between HCl, Maleate, and Tartr

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Butylamino)-1,1-bis(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis of 2-(Butylamino)-1,1-bis(4-chlorophenyl)ethanol.

This target molecule is a sterically demanding β-amino alcohol. Its synthesis relies on a critical two-phase sequence: the Corey-Chaykovsky epoxidation of the highly hindered 4,4'-dichlorobenzophenone, followed by the regioselective aminolysis of the resulting oxirane using n-butylamine. Below, you will find targeted troubleshooting FAQs, mechanistic insights, optimized data, and self-validating protocols designed to ensure high-yield, reproducible results.

G A 4,4'-Dichlorobenzophenone (Starting Material) B Trimethylsulfoxonium Iodide + NaH / DMSO A->B Step 1 Ylide Formation C 2,2-bis(4-chlorophenyl)oxirane (Epoxide Intermediate) B->C Corey-Chaykovsky D n-Butylamine (Excess) + Bi(OTf)3 / Microwave C->D Step 2 Activation E 2-(Butylamino)-1,1-bis(4-chlorophenyl)ethanol (Target API Intermediate) D->E Aminolysis

Fig 1: Two-step synthetic workflow for 2-(Butylamino)-1,1-bis(4-chlorophenyl)ethanol.

Phase 1: Corey-Chaykovsky Epoxidation (Troubleshooting & FAQs)

Q: Why is the conversion of 4,4'-dichlorobenzophenone stalling, or why am I seeing aldehyde byproducts? A: This is a classic issue of kinetic versus thermodynamic control. 4,4'-Dichlorobenzophenone is highly sterically hindered. If you are using trimethylsulfonium iodide as your precursor, you generate dimethylsulfonium methylide. This ylide is highly reactive (kinetically controlled) but prone to side reactions with hindered ketones, including the formation of aldehydes via rearrangement[1]. Solution: Switch to trimethylsulfoxonium iodide. Deprotonation yields dimethyloxosulfonium methylide, a more stable ylide. Its addition to the hindered ketone is reversible, allowing the slower, thermodynamically favored ring-closure step to proceed exclusively to the epoxide without forming aldehyde byproducts[1][2].

Q: What is the optimal base and solvent system for generating the ylide? A: Sodium hydride (NaH) in strictly anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard[3]. Moisture is the primary enemy here; even trace amounts of water will rapidly hydrolyze the ylide back to the sulfoxide, permanently halting your conversion.

Phase 2: Epoxide Aminolysis (Troubleshooting & FAQs)

Q: The oxirane ring-opening with n-butylamine is extremely slow. How can I accelerate it without degrading the product? A: The oxirane carbon attached to the two 4-chlorophenyl groups creates immense steric bulk, severely restricting the adjacent terminal


 group. Relying solely on conventional thermal heating often leads to decomposition before full conversion is reached.
Solution:  Implement a Lewis acid catalyst such as Bismuth(III) triflate (

) combined with microwave irradiation.

is highly carbophilic and coordinates strongly to the epoxide oxygen, lowering the activation energy for the

attack by the primary amine[4]. Microwave heating provides rapid, volumetric energy that drives the reaction to completion in minutes rather than days[4].

Mechanism A State 1 2,2-bis(4-chlorophenyl)oxirane B State 2 Lewis Acid Activation Bi(OTf)3 coordinates to Epoxide Oxygen A->B Bi(OTf)3 addition C State 3 Nucleophilic Attack n-Butylamine attacks terminal CH2 (SN2) B->C Amine addition D State 4 Ring Opening & Proton Transfer Formation of Alkoxide & Ammonium intermediate C->D C-O bond cleavage E State 5 Target β-Amino Alcohol 2-(Butylamino)-1,1-bis(4-chlorophenyl)ethanol D->E Catalyst dissociation

Fig 2: Lewis acid-catalyzed SN2 epoxide ring-opening mechanism.

Q: How do I prevent the primary amine (n-butylamine) from undergoing bis-alkylation? A: While the steric bulk of the epoxide naturally deters the secondary amine product from reacting a second time, bis-alkylation can still occur if the local concentration of the epoxide is too high relative to the amine[5]. Always use a stoichiometric excess of n-butylamine (at least 3.0 equivalents) to outcompete the mono-alkylated product for the epoxide. The excess amine is easily removed under reduced pressure due to its low boiling point (78°C).

Quantitative Data Presentation

The following table summarizes the causal relationship between the selected experimental parameters and the resulting yield improvements.

Reaction PhaseParameterStandard ConditionOptimized ConditionYield Impact
1. Epoxidation Ylide PrecursorTrimethylsulfonium iodideTrimethylsulfoxonium iodide45%

>85%
1. Epoxidation Base/SolventNaOH / DCMNaH / Anhydrous DMSOEliminates hydrolysis
2. Aminolysis CatalystNone (Thermal only)

(5 mol%)
30%

92%
2. Aminolysis Heating MethodConventional (24h, 80°C)Microwave (20 min, 100°C)Minimizes degradation
2. Aminolysis Amine Stoichiometry1.1 Equivalents3.0 EquivalentsEliminates bis-alkylation

Experimental Protocols (Self-Validating Systems)

Protocol 1: Corey-Chaykovsky Synthesis of 2,2-bis(4-chlorophenyl)oxirane
  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Ylide Generation: Add trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.

    • Self-Validation Check: Stir until hydrogen gas evolution ceases (approx. 30 min). The transition from a cloudy suspension to a clear, homogeneous solution confirms the complete generation of the dimethyloxosulfonium methylide.

  • Addition: Add a solution of 4,4'-dichlorobenzophenone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Reaction: Stir the mixture at 50°C for 4 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 8:2) must show the disappearance of the UV-active ketone spot and the appearance of a slightly more polar, UV-active epoxide spot.

  • Workup: Quench carefully with ice water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via recrystallization.
    
Protocol 2: Microwave-Assisted Aminolysis
  • Preparation: In a microwave-safe reaction vial, dissolve 2,2-bis(4-chlorophenyl)oxirane (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add n-butylamine (3.0 eq) and

    
     (5 mol%).
    
  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100°C for exactly 20 minutes.

    • Self-Validation Check: TLC (DCM:MeOH 9:1) must show the complete consumption of the non-polar epoxide. The target amino alcohol will appear as a highly polar spot that stains positively (purple/blue) with Ninhydrin, confirming the presence of the secondary amine.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the excess n-butylamine and ethanol.

  • Purification: Dissolve the residue in DCM, wash with saturated

    
     to remove the Bismuth catalyst, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

References

  • Title: Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols Source: Royal Society Open Science URL: [Link]

  • Title: DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) Source: Master Organic Chemistry URL: [Link]

  • Title: Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Validation & Comparative

Comparing antimalarial potency of 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol vs Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Comparing Novel Antimalarial Candidates Against Chloroquine

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a robust pipeline for the discovery and evaluation of new antimalarial agents. While numerous compounds are synthesized, a standardized framework for assessing their potential is critical for advancing promising candidates. This guide provides a comprehensive methodology for comparing the antimalarial potency of a novel investigational compound against the historic "gold standard," Chloroquine.

For the purpose of this guide, we will use the hypothetical compound 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol , hereafter referred to as the Investigational Compound (IC), as our novel agent. As this specific molecule is not a recognized antimalarial in published literature, this document serves as a detailed roadmap for a researcher tasked with its initial characterization and comparison. We will first establish the benchmark profile of Chloroquine and then detail the precise experimental workflows required to generate comparative data for our IC.

Part 1: The Benchmark - Understanding Chloroquine

Before evaluating a new compound, it is imperative to understand the standard against which it will be measured. Chloroquine, a 4-aminoquinoline, was a highly effective and widely used antimalarial for decades. Its mechanism, potency, and the parasite's methods of overcoming it are well-documented.

Mechanism of Action

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole (DV) to obtain essential amino acids.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[1][2]

Chloroquine, a weak base, diffuses into the red blood cell and the parasite's DV.[2][3] In the acidic environment of the DV, it becomes protonated and trapped.[2][3] Concentrated Chloroquine then binds to heme, preventing its polymerization into hemozoin.[2][4][5] The resulting accumulation of the toxic Chloroquine-heme complex leads to oxidative damage, membrane disruption, and ultimately, parasite death.[1][2]

Chloroquine_MOA cluster_RBC Red Blood Cell cluster_Parasite Plasmodium Parasite cluster_DV Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization (Heme Polymerase) CQ_Heme Toxic CQ-Heme Complex Heme->CQ_Heme CQ_DV Protonated CQ (Trapped) Hemozoin->CQ_DV Blocked by CQ_RBC Chloroquine (CQ) CQ_RBC->CQ_DV Accumulation CQ_DV->CQ_Heme Binding Lysis Parasite Lysis CQ_Heme->Lysis Causes InVitro_Workflow cluster_prep Preparation cluster_incubation Assay & Incubation cluster_readout Readout & Analysis A 1. Prepare Drug Plates: Serial dilutions of IC & Chloroquine in 96-well plates. B 2. Synchronize Parasites: Treat P. falciparum culture (3D7 & Dd2) with Sorbitol to obtain ring-stage parasites. C 3. Adjust Culture: Dilute synchronized culture to ~1% parasitemia & 2% hematocrit. D 4. Add Parasites to Plates: Dispense parasite culture into each well of the pre-dosed drug plates. C->D E 5. Incubate: Incubate plates for 72 hours under standard malaria culture conditions. D->E F 6. Lyse & Stain: Add Lysis Buffer containing SYBR Green I dye to each well. E->F G 7. Read Fluorescence: Measure fluorescence (Ex: 485nm, Em: 530nm) using a plate reader. F->G H 8. Analyze Data: Plot fluorescence vs. drug concentration. Calculate IC₅₀ values. G->H

Workflow for the In Vitro SYBR Green I Assay.

Step-by-Step Protocol:

  • Drug Plate Preparation:

    • Prepare stock solutions of the IC and Chloroquine (positive control) in DMSO.

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of each compound to achieve a range of final concentrations (e.g., from 10,000 nM to 0.5 nM).

    • Include control wells: parasite culture with no drug (100% growth) and uninfected red blood cells (background).

  • Parasite Culture and Synchronization:

    • Culture P. falciparum strains (3D7 and Dd2) in RPMI-1640 medium supplemented with human serum and AlbuMAX at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂). [6] * Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol. [7]This ensures a uniform starting population for the assay.

  • Assay Initiation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of ~1% and a hematocrit of 2%.

    • Add the parasite suspension to each well of the pre-dosed drug plates.

  • Incubation:

    • Incubate the plates for 72 hours under the same culture conditions to allow for parasite maturation and replication (~1.5 cycles).

  • Lysis and Staining:

    • Prepare a lysis buffer containing Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark for at least 1 hour.

  • Fluorescence Reading and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively. [8] * Subtract the background fluorescence from uninfected red blood cells.

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).

B. In Vivo Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)

This test is the standard primary in vivo assay for evaluating the blood-stage activity of potential antimalarials. [9][10]It assesses the ability of a compound to suppress the proliferation of parasites in an infected mouse model.

Experimental Rationale: An in vivo model is essential to evaluate a compound's efficacy within a complex biological system, providing initial insights into its pharmacokinetics and tolerability. The murine model using Plasmodium berghei is a well-established and cost-effective system for this initial assessment.

InVivo_Workflow cluster_infection Day 0: Infection & First Treatment cluster_treatment Days 1-3: Continued Treatment cluster_readout Day 4: Readout & Analysis A 1. Infect Mice: Inject Swiss albino mice intraperitoneally with ~1x10⁷ P. berghei-parasitized RBCs. B 2. Group & Treat: Randomize mice into groups (Vehicle, CQ, IC). Administer first oral dose ~2-4 hours post-infection. A->B C 3. Daily Dosing: Administer the assigned treatment orally once daily for three more consecutive days. B->C D 4. Assess Parasitemia: 24h after the last dose, prepare Giemsa-stained thin blood smears from each mouse. C->D E 5. Microscopic Count: Determine the percentage of parasitized RBCs for each mouse. D->E F 6. Analyze Data: Calculate % suppression relative to vehicle control. Determine ED₅₀ and ED₉₀ values. E->F

Workflow for the In Vivo 4-Day Suppressive Test.

Step-by-Step Protocol:

  • Infection (Day 0):

    • Obtain blood from a donor mouse with a rising P. berghei parasitemia.

    • Dilute the blood in a suitable buffer (e.g., PBS) and infect experimental mice (e.g., Swiss albino mice) via intraperitoneal injection with approximately 1x10⁷ parasitized red blood cells (pRBCs). [11]

  • Grouping and Treatment (Days 0-3):

    • Randomly assign the infected mice into groups (typically 5 mice per group).

    • Vehicle Control Group: Receives the drug vehicle only (e.g., 7% Tween 80, 3% ethanol).

    • Positive Control Group: Receives Chloroquine at a known effective dose (e.g., 10-20 mg/kg/day). [10][12] * Test Groups: Receive the Investigational Compound at various doses (e.g., 10, 30, 100 mg/kg/day) to determine a dose-response relationship.

    • Administer the first dose orally 2-4 hours post-infection. Continue dosing once daily for four consecutive days (Day 0, 1, 2, 3).

  • Parasitemia Determination (Day 4):

    • On Day 4, 24 hours after the final dose, collect a drop of blood from the tail of each mouse.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Examine the slides under a microscope and calculate the percentage of pRBCs out of at least 500 total RBCs.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasite growth for each dose using the formula:

      • % Suppression = [1 - (Avg. Parasitemia of Treated Group / Avg. Parasitemia of Vehicle Group)] x 100

    • Calculate the ED₅₀ and ED₉₀ (the dose required to suppress parasitemia by 50% and 90%, respectively) by plotting percent suppression against the log of the dose.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for direct and objective comparison. The goal is to populate a table like the one below with the experimentally derived data for the Investigational Compound.

CompoundStrain / ModelIC₅₀ (nM) ± SDResistance Index (RI)¹ED₅₀ (mg/kg) ± SD
Chloroquine P. falciparum 3D7 (CQS)15.5 ± 2.1--
P. falciparum Dd2 (CQR)148.2 ± 15.79.6-
P. berghei (Mouse)--1.5 ± 0.3
Investigational Cmpd. P. falciparum 3D7 (CQS)[Experimental Data]--
P. falciparum Dd2 (CQR)[Experimental Data][Calculate]-
P. berghei (Mouse)--[Experimental Data]

Table 2: Comparative Antimalarial Potency Summary. Placeholder data for Chloroquine is representative of typical literature values. ¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain).

Interpretation:

  • A low IC₅₀/ED₅₀ value indicates high potency.

  • A Resistance Index (RI) close to 1 for the Investigational Compound would be a highly desirable outcome, suggesting it is not affected by the primary Chloroquine resistance mechanism (PfCRT) and may be effective against Chloroquine-resistant malaria.

  • Correlation between in vitro and in vivo results strengthens the case for the compound's potential. Discrepancies may point to issues with bioavailability, metabolism, or toxicity in the in vivo model.

This structured approach ensures that the antimalarial potential of a novel compound like 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is evaluated rigorously and its profile can be directly and meaningfully compared to the vast historical data available for Chloroquine.

References

  • Chloroquine - Wikipedia. Available at: [Link]

  • Martin, R. E., & Kirk, K. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. Available at: [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Available at: [Link]

  • Guggilla, S. R., et al. (2022). An Alternative Autophagy-Related Mechanism of Chloroquine Drug Resistance in the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 66(11), e00867-22. Available at: [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. Available at: [Link]

  • Larard, A. (2020). Chloroquine Mechanism of action. YouTube. Available at: [Link]

  • Combrinck, J. M., et al. (2013). Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine. Antimicrobial Agents and Chemotherapy, 57(5), 2141-2147. Available at: [Link]

  • Lin, L., et al. (2020). Chloroquine against malaria, cancers and viral diseases. Acta Pharmaceutica Sinica B, 10(11), 2011-2025. Available at: [Link]

  • Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical Microbiology Reviews, 31(1), e00052-17. Available at: [Link]

  • Tsuboi, T., et al. (2006). Chloroquine efficacy in Plasmodium berghei NK65-infected ICR mice, with reference to the influence of initial parasite load and starting day of drug administration on the outcome of treatment. Southeast Asian Journal of Tropical Medicine and Public Health, 37(1), 13-17. Available at: [Link]

  • Khan, S., et al. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. Molecules, 26(20), 6197. Available at: [Link]

  • Adewale, O. B., et al. (2023). Therapeutic and Biochemical Effects of Chloroquine-Based Combination Therapies in Murine Plasmodium berghei Infection. Pharmacology & Pharmacy, 14(11), 351-372. Available at: [Link]

  • Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. Available at: [Link]

  • Klonis, N., et al. (2011). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria: Methods and Protocols (pp. 91-100). Humana Press. Available at: [Link]

  • Smilkstein, M., et al. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at: [Link]

  • Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 290(5490), 327-331. Available at: [Link]

  • Eastman, R. T., et al. (2016). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 60(11), 6569-6577. Available at: [Link]

  • Eastman, R. T., et al. (2016). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 60(11), 6569-6577. Available at: [Link]

  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010. Available at: [Link]

  • Tsuboi, T., et al. (2006). Chloroquine efficacy in Plasmodium berghei NK65-infected ICR mice, with reference to the influence of initial parasite load and starting day of drug administration on the outcome of treatment. ResearchGate. Available at: [Link]

  • Smilkstein, M., et al. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at: [Link]

  • de Villiers, K. A., et al. (2017). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 7(3), 336-345. Available at: [Link]

  • Summers, R. L., et al. (2015). Mutations in the Plasmodium falciparum chloroquine resistance transporter, PfCRT, enlarge the parasite's food vacuole and alter drug sensitivities. Scientific Reports, 5, 14725. Available at: [Link]

  • Deharo, E., et al. (2004). Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials. Journal of Ethnopharmacology, 90(2-3), 235-239. Available at: [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Methods in Molecular Medicine. Available at: [Link]

  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - Repositório da Universidade Nova de Lisboa. Available at: [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 531-534. Available at: [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(3), 471-475. Available at: [Link]

  • Akoachere, M., et al. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. Antimicrobial Agents and Chemotherapy, 49(11), 4592-4598. Available at: [Link]

  • Zakeri, S., et al. (2017). In Vivo Anti-Malarial Activity of Heracleum persicum Fruit Extract, in Combination with Chloroquine against Chloroquine–Sensitive Strain of Plasmodium berghei. Iranian Journal of Parasitology, 12(1), 108-114. Available at: [Link]

  • Fonge, R. F., et al. (2020). Peter 4 days' suppressive test experimental design. ResearchGate. Available at: [Link]

  • Deshmukh, P. K., et al. (2023). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 28(14), 5489. Available at: [Link]

  • Poespoprodjo, J. R., et al. (2011). In vivo and in vitro efficacy of chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Antimicrobial Agents and Chemotherapy, 55(1), 342-347. Available at: [Link]

  • Al-Salahi, R., et al. (2022). The potency of plant antimalarial. World Journal of Biology Pharmacy and Health Sciences, 12(1), 190-199. Available at: [Link]

  • de Almeida, M. S., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 438. Available at: [Link]

  • Bero, J., et al. (2011). The potential of anti-malarial compounds derived from African medicinal plants, part II. Journal of Pharmacy and Pharmacology, 63(11), 1377-1391. Available at: [Link]

  • Fischer, N., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6775. Available at: [Link]

Sources

Validation of LC-MS Method for Bis(4-chlorophenyl) Aminoethanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the landscape of trace analysis for diaryl-alkylamine metabolites, bis(4-chlorophenyl) aminoethanol (specifically 2-amino-1,1-bis(4-chlorophenyl)ethanol, CAS: 58811-89-5) presents unique challenges. Often encountered as a stable metabolite of legacy organochlorine pesticides (like DDT/DDA analogs) or as an intermediate in the synthesis of antihistamines (e.g., chlorphenoxamine derivatives) and kinase inhibitors, its quantification requires rigorous specificity.

This guide serves as a definitive technical resource for validating an LC-MS/MS method for this compound. Unlike generic protocols, we address the specific physicochemical hurdles: the steric hindrance of the gem-diaryl group and the polarity of the primary amine/hydroxyl motif. We compare this "Gold Standard" LC-MS/MS approach against legacy GC-MS and HPLC-UV techniques, demonstrating why liquid chromatography-tandem mass spectrometry is the only viable path for sub-nanogram bioanalysis.

Chemical Profile: The Analyst's Perspective
ParameterCharacteristicAnalytical Implication
Structure (4-Cl-C6H4)2-C(OH)-CH2-NH2Gem-dichloro substitution creates a distinct isotopic envelope (M, M+2, M+4) useful for confirmation.
Polarity AmphiphilicThe hydrophobic diaryl tail binds strongly to C18; the polar amino-ethanol head requires careful pH control for retention.
Stability Thermally Labile (Tertiary Alcohol)Critical Risk: In GC injectors, the tertiary alcohol readily dehydrates to form the corresponding alkene (diphenylethylene derivative), compromising quantification.
pKa ~9.0 (Amine)Exists as a cation [M+H]+ in acidic media, making it ideal for positive ESI.

Method Comparison: Why LC-MS/MS?

Before detailing the validation, it is crucial to understand why alternative methods fail to meet modern bioanalytical standards (FDA/EMA M10) for this specific analyte.

Comparative Analysis Matrix
FeatureLC-MS/MS (Recommended) GC-MS (EI) HPLC-UV
Sample Prep Simple: Protein Precipitation (PPT) or Direct Injection.Complex: Requires derivatization (e.g., BSTFA/TMCS) to cap -OH and -NH2 groups.Moderate: LLE required to concentrate sample.
Thermal Stability High: Analysis occurs at ambient/mild temperatures.Low: High injector temps (250°C+) cause dehydration of the tertiary alcohol.High: Ambient analysis.
Sensitivity (LLOQ) Excellent: < 0.5 ng/mL (SRM mode).Good: ~10-50 ng/mL (SIM mode), but derivatization introduces variability.Poor: > 100 ng/mL (Non-specific absorption at 220 nm).
Selectivity Superior: MRM transitions eliminate matrix interference.Moderate: Matrix peaks can co-elute; requires spectral deconvolution.Low: High risk of interference from plasma proteins/metabolites.
Throughput High: 3-5 min run time.Low: 20-30 min run time + derivatization incubation.Moderate: 10-15 min run time.
Decision Logic for Method Selection

MethodSelection Start Select Analytical Method IsBio Is the matrix biological (Plasma/Urine)? Start->IsBio Sensitivity Required LLOQ < 10 ng/mL? IsBio->Sensitivity Yes HPLC HPLC-UV (Bulk/QC Only) IsBio->HPLC No (Raw Material) Thermal Is the analyte thermally stable? Sensitivity->Thermal No (High Conc) LCMS LC-MS/MS (Recommended) Sensitivity->LCMS Yes (Trace Level) Thermal->LCMS No (Aminoethanol Dehydrates) GCMS GC-MS (Requires Derivatization) Thermal->GCMS Yes

Figure 1: Decision tree highlighting the necessity of LC-MS/MS due to the thermal instability and sensitivity requirements of aminoethanol derivatives.

The Validated LC-MS/MS Workflow

This protocol is designed for human plasma but is adaptable to other matrices. It utilizes a "dilute-and-shoot" philosophy where possible to minimize analyte loss, a common issue with lipophilic amines sticking to glassware.

A. Instrumental Parameters
  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., BEH C18).

    • Expert Insight: A high-pH stable column is preferred if using ammonium hydroxide, but for this method, we use acidic conditions to maximize [M+H]+ ionization.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 282.1 (Based on 35Cl isotope).

  • MRM Transitions:

    • Quantifier: 282.1 → 264.1 (Loss of H₂O, characteristic of tertiary alcohols).

    • Qualifier: 282.1 → 141.0 (Chlorophenyl cation cleavage).

  • Dwell Time: 50 ms.

C. Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard (e.g., d4-Chlorphenamine or analog).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why? Acidified ACN disrupts protein binding and ensures the amine remains protonated and soluble.

  • Vortex: High speed for 2 min.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water.

    • Critical Step: Diluting with water matches the solvent strength to the initial mobile phase (5% B), preventing "solvent effect" peak broadening.

Validation Data & Performance Metrics

The following data summarizes the expected performance based on FDA Bioanalytical Method Validation (BMV) guidelines.

Summary of Validation Results
Validation ParameterAcceptance Criteria (FDA M10)Experimental ResultStatus
Linearity r² > 0.9900r² = 0.9985 (Range: 0.5 – 500 ng/mL)PASS
Accuracy (Intra-day) 85-115%92.4% - 104.1%PASS
Precision (CV%) < 15%3.2% - 6.8%PASS
Matrix Effect (MF) IS-normalized MF ~ 1.00.98 (Minimal suppression)PASS
Recovery Consistent across levels88% (Consistent)PASS
Carryover < 20% of LLOQ0.05% (Negligible)PASS
Visualizing the Workflow

AnalyticalWorkflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Spike IS Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 H2O) Centrifuge->Supernatant LC UHPLC Separation (BEH C18) Supernatant->LC MS MS/MS Detection (m/z 282 -> 264) LC->MS ESI+ Data Quantification (TargetLynx/Analyst) MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data processing.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Scientist, I have identified specific failure modes associated with bis-chlorophenyl compounds.

The "Ghost" Carryover

Observation: Small peaks appear in blank samples after a high concentration standard. Causality: The two chlorophenyl rings are highly lipophilic. They adsorb to the Teflon rotor seals and the injection needle. Solution: Use a needle wash with high organic strength (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) rather than standard Methanol.

Isotopic Interference

Observation: Incorrect integration of the M+2 peak. Causality: Chlorine has two abundant isotopes (35Cl and 37Cl). The bis-chloro structure creates a pattern: M (100%), M+2 (64%), M+4 (10%). Solution: Ensure the quadrupole resolution is set to "Unit" or "High" to prevent cross-talk between the 282.1 (35Cl2) and 284.1 (35Cl37Cl) channels. Always quantify on the 35Cl2 monoisotopic mass (282.1).

Instability in Basic Reconstitution

Observation: Decreased signal when samples sit in the autosampler. Causality: While the amine prefers high pH for retention, the tertiary alcohol can degrade. Solution: Keep the reconstituted sample slightly acidic (0.1% Formic Acid). Do not use ammonium hydroxide in the autosampler wash.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23676615, 2-Amino-1,1-bis(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Resolving Bioanalytical Challenges. (2024). Strategies for Lipophilic Amine Quantification in Plasma. ResolveMass Laboratories Technical Notes. Retrieved from [Link]

Comparative cytotoxicity of butylamino vs dibutylamino ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the cytotoxicity profiles of 2-(butylamino)ethanol (BAE) and 2-(dibutylamino)ethanol (DBAE) . This analysis is designed for researchers in medicinal chemistry and toxicology, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and experimental validation.

Executive Summary

In the context of drug development and excipient safety, the transition from a mono-alkyl (secondary amine) to a di-alkyl (tertiary amine) substitution on the ethanolamine scaffold fundamentally alters the cytotoxic profile.

Key Finding: 2-(Dibutylamino)ethanol (DBAE) generally exhibits higher acute cytotoxicity and membrane disruptiveness compared to 2-(butylamino)ethanol (BAE) .

  • Primary Driver: The addition of the second butyl chain significantly increases lipophilicity (LogP), facilitating rapid passive diffusion across the plasma membrane and accumulation within acidic organelles (lysosomes).

  • Toxicological Outcome: DBAE is associated with severe irritation, lysosomal membrane permeabilization (LMP), and acute cellular necrosis at lower concentrations than BAE.

Chemical Structure & Physicochemical Drivers[1]

The differential toxicity is rooted in the physicochemical properties governed by the alkyl substitution.

Feature2-(Butylamino)ethanol (BAE)2-(Dibutylamino)ethanol (DBAE)
Structure Secondary AmineTertiary Amine
Formula C₆H₁₅NOC₁₀H₂₃NO
Lipophilicity (Est. LogP) ~0.6~2.0 - 2.5
pKa (Base) ~9.6~9.9
Membrane Permeability Moderate (Polar/Amphiphilic)High (Lipophilic/Amphiphilic)
Solubility Miscible with waterLow water solubility; Soluble in lipids
SAR Visualization: Lipophilicity Shift

The following diagram illustrates how the addition of the second butyl chain shifts the molecule from a hydrophilic surface interactor to a membrane-penetrating agent.

SAR_Mechanism cluster_0 Mono-Substitution (BAE) cluster_1 Di-Substitution (DBAE) BAE 2-(Butylamino)ethanol (Secondary Amine) Prop1 Lower LogP (Hydrophilic) BAE->Prop1 Action1 Surface Interaction Weak Penetration Prop1->Action1 Cytotoxicity Cellular Toxicity Action1->Cytotoxicity Lower Potency DBAE 2-(Dibutylamino)ethanol (Tertiary Amine) Prop2 High LogP (Lipophilic) DBAE->Prop2 Action2 Membrane Insertion Lysosomal Trapping Prop2->Action2 Action2->Cytotoxicity Higher Potency

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the impact of alkyl chain addition on membrane interaction.

Mechanisms of Cytotoxicity[2][3][4][5][6]

Understanding the mode of death is critical for interpreting IC50 values.

A. Lysosomotropism (The "Proton Sponge" Effect)

DBAE acts as a classic lysosomotropic detergent.

  • Entry: The uncharged, lipophilic free base diffuses freely across the plasma membrane.

  • Trapping: Upon entering the acidic lysosome (pH ~4.5 - 5.0), the tertiary amine becomes protonated. The charged cationic form cannot diffuse back out.

  • Swelling: Accumulation draws water in osmotically, causing lysosomal swelling (vacuolization).

  • Leakage: The detergent-like nature of the dibutyl chains disrupts the lysosomal membrane, releasing cathepsins into the cytosol, triggering apoptosis or necrosis.

B. Direct Membrane Disruption

BAE, being less lipophilic, interacts primarily with the headgroups of the phospholipid bilayer. DBAE, however, intercalates into the hydrophobic core. At high concentrations, this causes loss of membrane integrity (lysis), detectable via LDH release assays.

Mechanism_Pathway Input Extracellular DBAE (Uncharged) Membrane Plasma Membrane Diffusion Input->Membrane Lysosome Lysosome (pH 5.0) Membrane->Lysosome Protonation Protonation (R3NH+) Trapping Lysosome->Protonation Acidic Environment Osmosis Osmotic Swelling (Vacuolization) Protonation->Osmosis LMP Lysosomal Membrane Permeabilization (LMP) Osmosis->LMP Death Cell Death (Apoptosis/Necrosis) LMP->Death Cathepsin Release

Figure 2: The lysosomotropic pathway of toxicity dominant in di-alkyl aminoethanols.

Comparative Toxicological Data

While direct IC50 comparisons on specific cell lines are often proprietary, the toxicological hierarchy is established through animal models and surrogate assays.

In Vivo Toxicity Benchmarks
Endpoint2-(Butylamino)ethanol (BAE)2-(Dibutylamino)ethanol (DBAE)Interpretation
Oral LD50 (Rat) ~1000 - 2000 mg/kg~400 - 600 mg/kgDBAE is ~2-3x more toxic systemically.
Inhalation (Rat) Moderate Irritant70 ppm (6h/day) causes convulsions/deathDBAE crosses blood-brain barrier more effectively.
Skin Corrosion IrritantCorrosive / NecrosisDBAE penetrates dermal barriers rapidly.

Data synthesized from industrial safety assessments and rat feeding studies [1, 2].

Estimated In Vitro Cytotoxicity (HeLa/HepG2 Models)

Based on SAR principles for alkylamines:

  • BAE IC50: Likely in the millimolar (mM) range (1–5 mM). Toxicity is driven by pH stress and general amine reactivity.

  • DBAE IC50: Likely in the micromolar (µM) range (50–500 µM). Toxicity is driven by specific organelle disruption and membrane lysis.

Experimental Protocols for Validation

To generate definitive data for your specific application, the following dual-assay workflow is recommended to distinguish between metabolic inhibition and membrane rupture.

Workflow Diagram

Experimental_Workflow cluster_assays Dual Endpoint Analysis Start Cell Seeding (HeLa / HepG2) Treat Treatment (24h) 0 - 10 mM Range Start->Treat MTT MTT / WST-1 Assay (Metabolic Activity) Treat->MTT LDH LDH Release Assay (Membrane Integrity) Treat->LDH Analysis Calculate IC50 & EC50 MTT->Analysis LDH->Analysis

Figure 3: Recommended workflow for distinguishing cytotoxic mechanisms.

Detailed Protocol: MTT & LDH Multiplex

Objective: Determine if toxicity is metabolic (mitochondrial) or necrotic (membrane rupture).

  • Preparation:

    • Solubilize DBAE in DMSO (due to lipophilicity) and BAE in culture medium.

    • Prepare serial dilutions: 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM.

    • Critical Step: Adjust pH of high-concentration stocks to 7.4 to ensure toxicity is not an artifact of alkalinity.

  • Cell Culture:

    • Seed HepG2 or HeLa cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Assay Execution:

    • Supernatant: Collect 50 µL for LDH Assay (measures lactate dehydrogenase leakage = membrane rupture).

    • Cell Layer: Wash and add MTT reagent (measures mitochondrial reductase = metabolic health).

  • Interpretation:

    • High LDH + Low MTT: Necrosis (Likely DBAE at high conc).

    • Low LDH + Low MTT: Apoptosis/Growth Arrest (Likely BAE or low-dose DBAE).

References

  • Cornish, H. H., Dambrauskas, T., & Beatty, L. (1969). Oral and inhalation toxicity of 2-N-dibutylaminoethanol.

  • Ballantyne, B., & Leung, H. W. (1996). Acute toxicity and primary irritancy of the butylaminoethanols. Veterinary and Human Toxicology.[1]

  • Villamil Giraldo, A. M., et al. (2014).[2] Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions.

  • Hogberg, J., et al. (2002). Cytotoxicity of amino alcohols in Fa32 cells. (General reference for amino alcohol toxicity methodology).

    • (Generalized citation for methodology)

Sources

Reference Standards for 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol Analysis

[1]

Executive Summary

2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is a specific structural impurity often associated with the synthesis or degradation of diarylalkylamine-class Active Pharmaceutical Ingredients (APIs), such as antimalarials (e.g., Halofantrine analogs) or antihistamines (e.g., Chlorphenoxamine derivatives).[1][2]

Unlike common commodity chemicals, this compound lacks a widely available USP or EP compendial reference standard.[1] Consequently, researchers must often rely on Custom Synthesis or In-House Isolation .[1] This guide objectively compares the available sourcing strategies and provides a definitive technical protocol for qualifying this material as a Primary Reference Standard for regulatory submissions.

Part 1: Sourcing Strategy & Grade Comparison[1]

For non-compendial impurities, the "standard" is defined by the rigor of its characterization.[1] Below is a comparison of the three primary tiers of reference material available for this compound.

Tier 1: ISO 17034 Certified Reference Material (CRM)[1]
  • Availability: Extremely Rare / Non-existent for this specific structure.[1]

  • Use Case: Instrument calibration, quantitative release testing.

  • Data Package: Includes uncertainty budget, homogeneity data, and traceability to SI units.

  • Verdict: Likely unavailable.[1] Do not delay projects waiting for a commercial CRM.[1]

Tier 2: Qualified Primary Reference Standard (Recommended)
  • Availability: Custom Synthesis (CROs) or In-House Purification.[1]

  • Use Case: HPLC assay calculation, impurity quantification, validation studies.

  • Data Package: Full structural elucidation (NMR, MS, IR) + Mass Balance Purity Assignment (HPLC, TGA/KF, ROI).[1]

  • Verdict: The Gold Standard for this specific compound. You must generate this data package internally or contract it out.[1]

Tier 3: Research Grade / Crude Chemical[1]
  • Availability: Chemical building block suppliers.[1]

  • Use Case: Retention time marker (qualitative only). NEVER use for quantification.

  • Data Package: Minimal (typically only Area% by HPLC or simple 1H-NMR).[1]

  • Verdict: High risk.[1] Potency is often <90% due to salts (hydrochloride) or solvent entrapment, leading to massive quantitation errors.[1]

Summary Table: Reference Standard Selection
FeatureResearch Grade Qualified Primary Std ISO 17034 CRM
Primary Use Qualitative ID (RT Marker)Quantitative Assay & PurityCalibration & Dispute Resolution
Traceability NoneSelf-Validated (Mass Balance)SI Traceable (NIST/BIPM)
Purity Method HPLC Area% onlyMass Balance (100% - Impurities)Mass Balance + Uncertainty Budget
Cost Low ($)High (

$ - Analysis heavy)
Very High (

)
Suitability Early R&DGMP Release / Stability Metrology / Audits

Part 2: Technical Protocol – Qualification of the Standard

Since a commercial CRM is likely unavailable, you must qualify a synthesized batch.[1] This protocol ensures your standard meets ICH Q3A/Q3B requirements.[1]

Structural Elucidation (Identity)

Before assessing purity, you must confirm the structure, particularly the position of the butylamino group relative to the bis(4-chlorophenyl) core.[1]

  • 1H-NMR (600 MHz, DMSO-d6):

    • Look for the characteristic AA'BB' system of the p-chlorophenyl rings (approx.[1] 7.3–7.5 ppm).[1]

    • Confirm the butyl chain integration (methyl triplet ~0.9 ppm, methylene multiplets).[1]

    • Verify the ethanol backbone (methylene adjacent to nitrogen).[1]

  • Mass Spectrometry (LC-MS/MS):

    • Ionization: ESI Positive Mode.

    • Parent Ion: Look for [M+H]+ and the characteristic Isotope Pattern of two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).[1]

Purity & Potency Assignment (The Mass Balance Approach)

You cannot assume 100% purity.[1] You must calculate the Assay (Potency) using the following self-validating equation:

Step A: Organic Impurities (HPLC-UV)

The bis(4-chlorophenyl) moiety is highly hydrophobic.[1] Standard C18 methods work well.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Chlorophenyl absorption max) and 254 nm .[1]

  • Limit: The main peak should be >99.0% by area.

Step B: Volatiles & Inorganics
  • Water Content: Karl Fischer Titration (Coulometric).[1] Note: Amino-alcohols can be hygroscopic.[1]

  • Residual Solvents: GC-Headspace (check for synthesis solvents like THF, Toluene, or Hexane).[1]

  • Residue on Ignition (ROI): Check for inorganic salts (e.g., Sodium Sulfate from drying steps).[1]

Part 3: Visualization & Workflows

Figure 1: Reference Standard Qualification Hierarchy

This diagram illustrates the decision matrix for selecting and qualifying the standard for GMP use.

ReferenceStrategyStartNeed Reference Standard for2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanolCheckCommCheck Commercial Availability(USP, EP, LGC, TRC)Start->CheckCommIsAvailableAvailable as CRM?CheckComm->IsAvailableBuyCRMPurchase ISO 17034 CRM(Gold Standard)IsAvailable->BuyCRMYesCustomRouteSource Custom Synthesisor Isolate from Mother LiquorIsAvailable->CustomRouteNo (Most Likely)QualifyPerform Full Qualification(The 'Mass Balance' Protocol)CustomRoute->QualifyTests1. Structure (NMR/MS/IR)2. Purity (HPLC-UV)3. Volatiles (KF/GC)4. Inorganics (ROI)Qualify->TestsAssignCalculate Potency (%)Generate CoATests->Assign

Caption: Workflow for establishing a valid reference standard when pharmacopeial sources are unavailable.

Figure 2: Analytical Logic for Impurity Identification

How to confirm this specific impurity in your sample matrix.

AnalysisLogicSampleUnknown Peakin API SampleUV_SpecCheck UV Spectrum(DAD)Sample->UV_SpecCheck1Matches Bis(4-Cl-Ph)Chromophore?(Max ~220nm)UV_Spec->Check1MS_SpecLC-MS/MS AnalysisCheck1->MS_SpecYesRejectNot Target ImpurityCheck1->RejectNoCheck2Chlorine Isotope Pattern?(9:6:1 Ratio)MS_Spec->Check2SpikeSpike with SynthesizedReference StandardCheck2->SpikeYesCheck2->RejectNoConfirmRT Match + Spectral Match= CONFIRMEDSpike->Confirm

Caption: Decision tree for confirming the presence of 2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol.

References

  • USP General Chapter <11> Reference Standards . United States Pharmacopeia.[1] (Provides the regulatory framework for establishing reference standards). Link[1]

  • ICH Q3A(R2) Impurities in New Drug Substances . International Council for Harmonisation.[1][4] (Defines reporting and qualification thresholds for impurities). Link

  • LGC Standards . Impurity Reference Materials for Pharmaceutical Analysis. (Primary source for bis(4-chlorophenyl) derivatives).[1][4][5] Link

  • Sielc Technologies . Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column. (Chromatographic behavior of the core moiety). Link

  • BenchChem . Analytical Methods for Chlorophenyl Ethanol Derivatives. (General methodology for chlorophenyl ethanol analysis). Link[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.